molecular formula C16H19N7 B6471886 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640903-06-4

3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6471886
CAS No.: 2640903-06-4
M. Wt: 309.37 g/mol
InChI Key: KFFTWNUGGWNEPU-UHFFFAOYSA-N
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Description

3-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine-carbonitrile core linked to a piperazine moiety substituted with a dimethylamino-pyrimidine group.

Properties

IUPAC Name

3-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-21(2)15-5-7-19-16(20-15)23-10-8-22(9-11-23)14-4-3-6-18-13(14)12-17/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFTWNUGGWNEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and aldehydes under acidic or basic conditions.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.

    Pyridine Ring Introduction: The final step involves the coupling of the pyridine ring with the piperazine-pyrimidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides of the pyrimidine or pyridine rings.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is C19H24N6C_{19}H_{24}N_{6} with a molecular weight of approximately 320.44 g/mol. Its structure features a pyridine ring, a piperazine moiety, and a pyrimidine component, which contribute to its pharmacological properties.

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. It has been studied for its potential as a tyrosine kinase inhibitor , which is crucial in the treatment of various cancers, particularly chronic myeloid leukemia (CML). Research indicates that compounds with similar structures can inhibit the Bcr-Abl tyrosine kinase activity, a hallmark of CML .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its interaction with serotonin receptors has been explored for potential antidepressant and anxiolytic effects. The dimethylamino group is believed to enhance its binding affinity to neurotransmitter receptors .

Antimicrobial Properties

There is emerging evidence suggesting that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the piperazine and pyrimidine rings can enhance antibacterial efficacy, making it a subject of interest for developing new antibiotics .

Case Study 1: Tyrosine Kinase Inhibition

A study published in Cancer Research demonstrated that a derivative of this compound effectively inhibited Bcr-Abl activity in vitro, leading to reduced proliferation of CML cells. The results indicated a significant decrease in cell viability at concentrations as low as 0.5 µM .

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacology, researchers found that this compound exhibited neuroprotective effects in animal models of depression. Behavioral tests showed improved outcomes when administered prior to stress exposure, suggesting its potential utility in treating mood disorders .

Case Study 3: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry reported on the synthesis of various analogs based on this compound structure, revealing promising antimicrobial activity against resistant strains of bacteria. The study highlighted structural modifications that enhanced efficacy while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Reference
Target Compound Pyridine-carbonitrile Piperazine-linked dimethylamino-pyrimidine -
12l () Pyrimidine-carbonitrile 4-Acetylpiperazinyl-phenylamino, 4-methylthiazole
3 () Pyrimidine-carbonitrile 3-Hydroxyphenylamino, 4-methylthiazole
6 () Pyrazolo-triazolopyrimidine Morpholine-4-carbonyl-phenylamino

Physicochemical Properties

Melting points and solubility are critical for drug development. Analogous compounds exhibit melting points ranging from 134–256°C , influenced by substituent polarity and crystallinity:

  • Target Compound: No direct data, but its piperazine and pyrimidine groups suggest moderate polarity, likely resulting in a melting point similar to 12n (254–256°C) .
  • Compound 3 (): Melts at 242–243°C, with lower yield (18%) due to hydroxyl group instability .
  • 12p (): Lower melting point (134–136°C), attributed to fluorine substitution enhancing solubility .

Table 2: Physicochemical Data

Compound Melting Point (°C) Yield (%) Purity (%) Key Functional Groups Reference
3 242–243 18 - 3-Hydroxyphenylamino, thiazole
12l 226–228 - 98 Acetylpiperazinyl, thiazole
12n 254–256 - 100 Piperidin-1-yl, thiazole

Biological Activity

3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile, also known by its CAS number 2415511-40-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7C_{16}H_{19}N_{7} with a molecular weight of 309.37 g/mol. The compound features a piperazine ring, a pyrimidine moiety, and a carbonitrile functional group, which are known to contribute to its biological properties.

Research indicates that compounds similar to this compound often target key enzymes and receptors in cellular pathways:

  • Dihydrofolate Reductase (DHFR) : Many pyrimidine derivatives exhibit high affinity for DHFR, an enzyme crucial for nucleotide synthesis, thereby impacting cell proliferation and survival .
  • Kinase Inhibition : The compound may also act as an inhibitor of various kinases, including cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and have been implicated in cancer progression .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this structure. For instance, derivatives targeting CDKs have shown promise in inhibiting tumor growth:

CompoundTargetActivity
This compoundCDK inhibitorsPotent against various cancers
Other pyrimidine derivativesDHFRIC50 values in low nanomolar range

In vitro studies have indicated that these compounds can effectively reduce the viability of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Inflammatory Response Modulation

Research has also indicated that this compound could modulate inflammatory responses. For example, it has been noted that related pyrimidine compounds can inhibit the production of pro-inflammatory cytokines like TNFα in human whole blood assays .

Case Studies

  • Inhibitory Effects on Cancer Cell Lines : A study reported that a derivative of this compound exhibited an IC50 value of approximately 123 nM against specific cancer cell lines, outperforming traditional chemotherapeutics in efficacy .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have shown significant reductions in inflammatory markers when compared to control groups treated with NSAIDs like diclofenac .

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